molecular formula C13H11ClO4S B2939794 [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 874959-95-2

[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride

Cat. No.: B2939794
CAS No.: 874959-95-2
M. Wt: 298.74
InChI Key: AJOQSSVXIOABPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride typically involves the reaction of 4-methoxyphenol with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This covalent modification can alter the structure and function of the target molecules, leading to various biological effects . The compound primarily targets amino groups in proteins and peptides, forming stable sulfonamide linkages .

Properties

IUPAC Name

3-(4-methoxyphenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-10-5-7-11(8-6-10)18-12-3-2-4-13(9-12)19(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSSVXIOABPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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